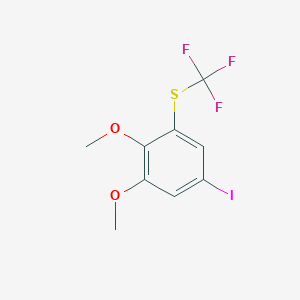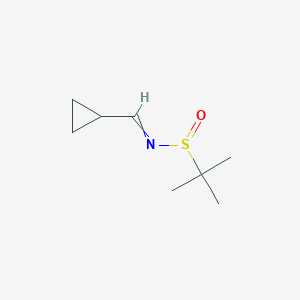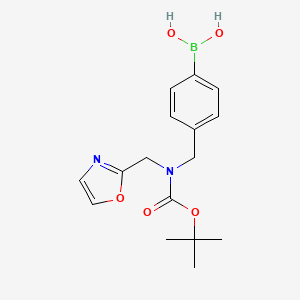
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a mercapto group and a bromomethyl substituent
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps:
Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce bromine atoms at specific positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Introduction of Mercapto Group: The mercapto group can be introduced through a thiolation reaction, where a suitable thiol reagent is used to replace a halogen atom on the phenyl ring.
Formation of Bromomethyl Substituent: The bromomethyl group can be introduced via a halomethylation reaction, typically using formaldehyde and hydrobromic acid (HBr) under acidic conditions.
Final Assembly: The final step involves the coupling of the brominated phenyl ring with the bromomethyl and mercapto groups to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl and mercapto groups.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one exerts its effects involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules.
Mercapto Group: Can form disulfide bonds with thiol groups on proteins, leading to potential modifications in protein structure and function.
Carbonyl Group: Participates in nucleophilic addition reactions, which can lead to the formation of various adducts.
Molecular targets and pathways involved include enzymes with nucleophilic active sites, proteins with accessible thiol groups, and receptors that can interact with the compound’s functional groups.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one include:
1-Bromo-3-phenylpropane: Lacks the mercapto group and has different reactivity and applications.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a mercapto group, leading to different chemical properties.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its combination of bromomethyl, mercapto, and carbonyl groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H10Br2OS |
|---|---|
Peso molecular |
338.06 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |
Clave InChI |
OKLQCVRDECTBHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)CBr)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



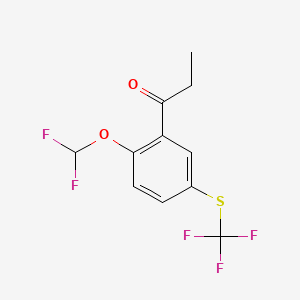
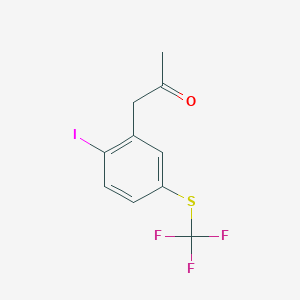
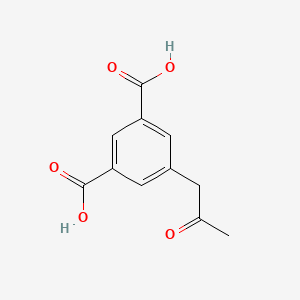
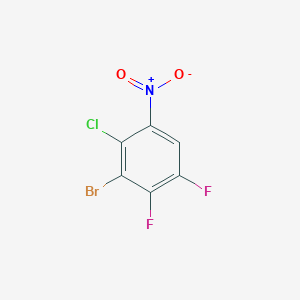
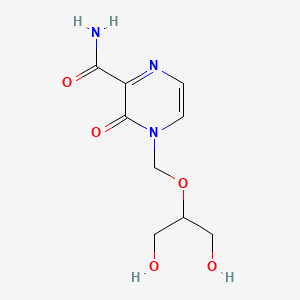
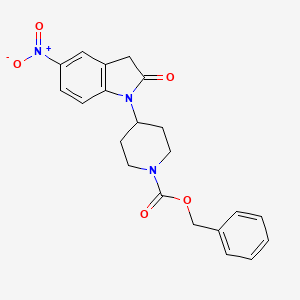

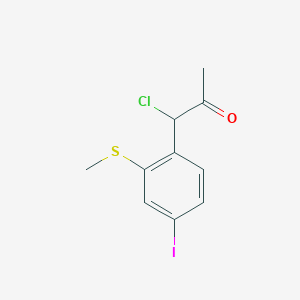
![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)
